molecular formula C25H28N2O6 B3046338 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1228551-85-6

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3046338
CAS No.: 1228551-85-6
M. Wt: 452.5
InChI Key: HBGXFNDIESDQNB-UHFFFAOYSA-N
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Description

This compound (CAS 1228551-85-6) is a pyrrolidine-based derivative featuring two orthogonal protecting groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). Its molecular formula is C25H28N2O6, with a molecular weight of 452.50 g/mol . It is commonly employed in peptide synthesis, where the Fmoc group is removed under basic conditions (e.g., piperidine), while the Boc group requires acidic conditions (e.g., trifluoroacetic acid). Storage recommendations specify sealing in dry conditions at 2–8°C, and its hazard profile includes risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-13-12-25(15-27,21(28)29)26-22(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGXFNDIESDQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301118512
Record name 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-pyrrolidinedicarboxylate
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Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228551-85-6
Record name 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-pyrrolidinedicarboxylate
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Record name 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-pyrrolidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid
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Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, with CAS number 1228551-85-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H28N2O6C_{25}H_{28}N_{2}O_{6} with a molecular weight of 452.50 g/mol. Its structure includes a pyrrolidine ring, carbonyl groups, and a fluorenylmethoxy group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H28N2O6C_{25}H_{28}N_{2}O_{6}
Molecular Weight452.50 g/mol
CAS Number1228551-85-6
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the coupling of various amino acids and protective groups to achieve the desired structure. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group during peptide synthesis, which is crucial for maintaining the integrity of reactive sites during the reaction process.

Antimicrobial Activity

Research has indicated that compounds similar to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of Fmoc-protected amino acids have been studied for their efficacy against various bacterial strains, including Mycobacterium tuberculosis .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar structures have shown potential in inhibiting enzymes critical in cancer metabolism, such as thymidylate synthase (TS), which is overexpressed in cancer cells . This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of Fmoc-protected amino acids against Mycobacterium tuberculosis, demonstrating significant antibacterial activity at specific concentrations.
  • Cancer Cell Proliferation : Another study investigated the effects of similar compounds on TS activity, revealing that certain modifications could enhance inhibitory effects on cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogous Pyrrolidine Derivatives

a) (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS 2760464-21-7)
  • Structure : Replaces the Boc group with a pent-4-en-1-yloxycarbonyl moiety.
  • Molecular Formula : C26H28N2O6 (MW 464.5 g/mol ) .
  • Key Differences : The pentenyl group enables participation in click chemistry (e.g., thiol-ene reactions), expanding its utility in bioconjugation. The Boc-to-pentenyl substitution alters deprotection strategies, favoring oxidative or metathesis-based cleavage instead of acidolysis.
b) (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS 273222-06-3)
  • Structure : Features Fmoc and Boc groups on positions 1 and 4 of the pyrrolidine ring, respectively, with a carboxylic acid at position 2.
  • Molecular Formula : C25H28N2O6 (MW 452.50 g/mol ) .
c) (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS 193693-65-1)
  • Structure : Lacks the Boc group, retaining only the Fmoc-protected amine .
  • Molecular Formula: C20H19NO4 (MW 337.37 g/mol) .
  • Key Differences : Simplified structure reduces synthetic complexity, ideal for applications requiring single orthogonal protection. Lower molecular weight may improve solubility in organic solvents.

Heterocyclic Backbone Variants

a) 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid (CAS 2044773-70-6)
  • Structure : Replaces pyrrolidine with a 4-membered azetidine ring and introduces a hydroxyl group .
  • Molecular Formula: C19H17NO5 (MW 339.34 g/mol) .
  • Key Differences : The smaller azetidine ring imposes conformational strain , useful in designing constrained peptides for improved metabolic stability. The hydroxyl group adds hydrogen-bonding capacity.
b) 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid (CAS 832127-84-1)
  • Structure : Substitutes pyrrolidine with a 6-membered morpholine ring containing an oxygen atom.
  • Molecular Formula: C20H19NO6 (MW 369.37 g/mol) .

Functional Group Modifications

a) 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)
  • Structure : Features an oxetane ring instead of pyrrolidine.
  • Molecular Formula: C19H17NO5 (MW 339.34 g/mol) .
  • Key Differences : Oxetane’s high polarity and metabolic stability make it valuable in medicinal chemistry. However, it exhibits higher acute toxicity (oral LD50 < 300 mg/kg) compared to the original compound .

Comparative Analysis Table

Compound (CAS) Backbone Protecting Groups Molecular Weight (g/mol) Key Features/Applications
1228551-85-6 Pyrrolidine Fmoc, Boc 452.50 Orthogonal protection for peptide synthesis
2760464-21-7 Pyrrolidine Fmoc, pentenyloxycarbonyl 464.50 Click chemistry applications
273222-06-3 Pyrrolidine Fmoc, Boc (positional isomer) 452.50 Stereospecific peptide design
2044773-70-6 Azetidine Fmoc, hydroxyl 339.34 Constrained peptide backbones
832127-84-1 Morpholine Fmoc 369.37 Enhanced hydrophilicity

Research and Application Insights

  • Orthogonal Deprotection: The original compound’s dual Fmoc/Boc protection allows sequential deprotection, critical for solid-phase peptide synthesis (SPPS) . Analogs with alternative groups (e.g., pentenyloxycarbonyl) enable novel conjugation strategies .
  • Toxicity Profiles : Structural modifications significantly alter hazards. For example, oxetane derivatives exhibit higher acute toxicity than pyrrolidine-based analogs .
  • Stereochemical Impact : Positional and stereochemical variations (e.g., 2S,4R configuration) influence peptide folding and bioactivity, as seen in CAS 273222-06-3 .

Preparation Methods

Table 1: Optimization of Asymmetric Michael Addition for Pyrrolidine Synthesis

Substrate Catalyst Solvent Temperature (°C) ee (%) Yield (%)
4-Methyl-4-oxo-2-enoate Cinchonidine Toluene -20 97 85
4-Ethyl-4-oxo-2-enoate Hydroquinine CH₂Cl₂ 0 92 78
4-Isopropyl-4-oxo-2-enoate Cinchonine THF -10 89 72

Data adapted from Ref..

Sequential Protection of Amino Groups

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced first to shield the secondary amine of pyrrolidine. A standard protocol involves treating the pyrrolidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). Reaction completion is typically achieved within 2–4 hours at 25°C, yielding 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in >90% purity.

Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is subsequently added to the tertiary amine using Fmoc-Osu (9-fluorenylmethyl succinimidyl carbonate) in acetonitrile/water (3:1) at pH 8–9. This two-phase system minimizes hydrolysis of the active ester, with reaction times of 12–24 hours ensuring >85% conversion. Critical to this step is the use of sodium bicarbonate to maintain alkaline conditions, preventing premature deprotection of the Boc group.

Table 2: Solvent Effects on Fmoc Protection Efficiency

Solvent System Base Time (h) Conversion (%)
Acetonitrile/Water (3:1) NaHCO₃ 24 88
DMF/Water (4:1) Na₂CO₃ 18 79
THF/Water (2:1) K₂CO₃ 36 68

Data adapted from Ref..

Carboxylic Acid Functionalization and Final Assembly

The carboxylic acid group at position 3 is introduced via oxidation of a hydroxymethyl precursor or direct incorporation during ring synthesis. A 2021 study highlighted the use of dimethyl sulfoxide (DMSO)/ethyl acetate (1:9) as a green solvent for carboxylation, achieving 92% yield with OxymaPure and N,N’-diisopropylcarbodiimide (DIC) as coupling agents. Post-synthesis, global deprotection is avoided due to the orthogonal stability of Boc and Fmoc groups under acidic (TFA) and basic (piperidine) conditions, respectively.

Side Reaction Mitigation Strategies

Aspartimide and Diketopiperazine Formation

The use of pyrrolidine for Fmoc removal in low-polarity solvents like DMSO/ethyl acetate (1:9) reduces aspartimide formation to <5% compared to 17–24% in DMF. However, extended base exposure (>30 minutes) increases DKP side products to 46% in DMF and 74% in DMSO/ethyl acetate. Reducing treatment times to 10 minutes lowers DKP levels to 24–41% (Table 3).

Table 3: Base-Dependent Side Reactions in Fmoc Removal

Solvent System Base Time (min) DKP Formation (%)
DMF Piperidine 30 17
DMSO/EtOAc (1:9) Pyrrolidine 30 74
DMSO/EtOAc (1:9) Pyrrolidine 10 41
NBP/DOL (2:8) Pyrrolidine 30 66

Data adapted from Ref..

Steric Shielding with Bulky Protecting Groups

Incorporating the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on arginine residues adjacent to the pyrrolidine ring reduces aspartimide formation by 40% in DMSO/2-Me-THF (3:7).

Industrial-Scale Production Considerations

Automated solid-phase synthesizers (e.g., CSBio CS536XT) enable multi-gram production with resin loadings of 0.54 mmol/g. Key parameters include:

  • Coupling Reagents : DIC/OxymaPure (3 equiv each) in DMSO/ethyl acetate (1:9)
  • Deprotection Cycles : 2 × 5-minute treatments with 20% pyrrolidine in NBP/DOL (2:8)
  • Resin Compatibility : Wang-PS and Rink amide MBHA resins show <5% premature cleavage under optimized conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

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